5-(Difluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrrolidine-2-carboxylic acid with difluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
5-(Difluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)pyrazine-2-carboxylic acid
- 5-(Difluoromethyl)pyridine-2-carboxylic acid
- 5-(Difluoromethyl)thiophene-2-carboxylic acid
Uniqueness
5-(Difluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the pyrrolidine ring and the difluoromethyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
5-(Difluoromethyl)pyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid functional group. This unique structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of neurological disorders and cancer therapy.
- Neurological Targets : Research indicates that compounds with similar pyrrolidine cores can act as antagonists for muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, which is implicated in cognitive functions and neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and metastasis. For instance, derivatives with similar structures have shown significant inhibition of breast cancer cell lines (e.g., MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells .
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of pyrrolidine derivatives. The presence of the carboxylic acid group may enhance interaction with bacterial cell membranes, potentially disrupting their integrity .
Biological Activity Data
The following table summarizes key findings from various studies on this compound and related compounds:
Case Studies
- M5 Receptor Antagonists : A study focused on the development of selective M5 antagonists revealed that pyrrolidine-based compounds exhibited improved clearance profiles compared to piperidine analogs, suggesting a favorable pharmacokinetic profile for neurological applications .
- Cancer Cell Proliferation : In another study, derivatives similar to this compound were tested against breast cancer cell lines, where they inhibited cell invasion and migration while also affecting gelatinase activity (MMP-9) in a concentration-dependent manner .
- Antimicrobial Activity : The compound's structural analogs were tested for their ability to inhibit spoilage bacteria, showing varying degrees of effectiveness, which highlights the potential for developing new antimicrobial agents based on this scaffold .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
5-(difluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)3-1-2-4(9-3)6(10)11/h3-5,9H,1-2H2,(H,10,11) |
InChI Key |
FYMKVSAJROXBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.